molecular formula C7H8ClN3 B13676173 Imidazo[1,2-a]pyridin-8-amine hydrochloride

Imidazo[1,2-a]pyridin-8-amine hydrochloride

Cat. No.: B13676173
M. Wt: 169.61 g/mol
InChI Key: LYHFSIFVZRPTLC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-8-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and functionalization steps . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are often employed to achieve the desired functionalization .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-8-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit enhanced biological activity or improved pharmacokinetic properties .

Scientific Research Applications

Imidazo[1,2-a]pyridin-8-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Imidazo[1,2-a]pyridin-8-amine hydrochloride stands out due to its unique substitution pattern and functional groups, which confer distinct biological activities and pharmacokinetic properties. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit higher potency or selectivity against specific targets, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-8-amine;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H,8H2;1H

InChI Key

LYHFSIFVZRPTLC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C(=C1)N.Cl

Origin of Product

United States

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